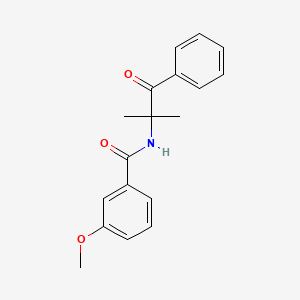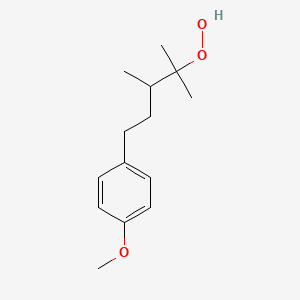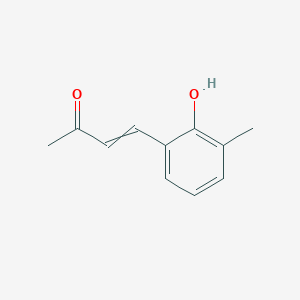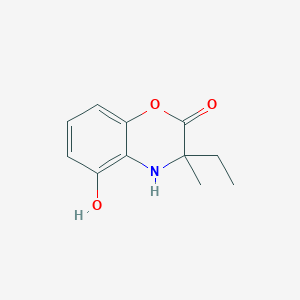
2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. The presence of hydroxyl and methyl groups adds to its chemical diversity, making it a compound of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- typically involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid . This method is known for its simplicity and efficiency, providing a straightforward route to the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents, typically under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may yield fully reduced compounds with additional hydrogen atoms.
Applications De Recherche Scientifique
2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mécanisme D'action
The mechanism of action of 2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit human DNA topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of DNA processes, ultimately resulting in cell death. The compound’s hydroxyl and methyl groups play a crucial role in its binding affinity and specificity for the target enzyme.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one: Known for its catalytic inhibitory activity on human DNA topoisomerase I.
Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate: Recognized for its potential as a topoisomerase poison.
Uniqueness
2H-1,4-Benzoxazin-2-one, 3-ethyl-3,4-dihydro-5-hydroxy-3-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.
Propriétés
Numéro CAS |
828246-28-2 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
3-ethyl-5-hydroxy-3-methyl-4H-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-3-11(2)10(14)15-8-6-4-5-7(13)9(8)12-11/h4-6,12-13H,3H2,1-2H3 |
Clé InChI |
YMKMWGTZJAOSCZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)OC2=CC=CC(=C2N1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[Di(prop-2-en-1-yl)carbamothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B14227284.png)
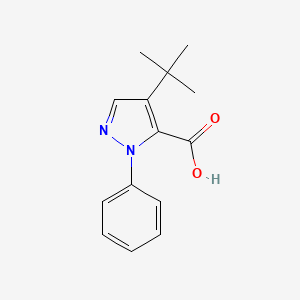
![2,5-Bis[2-(2-ethoxyethoxy)ethoxy]benzene-1,4-dicarbaldehyde](/img/structure/B14227307.png)
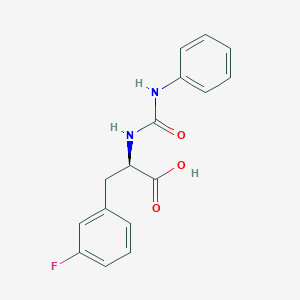
![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)
![Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14227321.png)


![(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
